molecular formula C9H6Br2N4OS B1227336 [(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea

[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea

Cat. No. B1227336
M. Wt: 378.05 g/mol
InChI Key: FWZLGEMXULQBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5,7-dibromo-2-oxo-3-indolyl)amino]thiourea is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Biological Activity of Indole Derivatives

Indole derivatives, including compounds similar to “[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea,” have been synthesized to study their biological activity. These compounds have shown potential in a variety of applications due to their diverse biological activities (Murasheva, Buyanov, & Suvorov, 1970).

Application in Gene Delivery

Thiourea, an integral part of the chemical structure of interest, has been found to interact actively with the phosphate groups of DNA. This interaction is crucial in the field of gene delivery, where thiourea-modified polymers have been used as gene vectors. The research indicates that thiourea modifications can impact the efficiency and cytotoxicity of these gene delivery systems (Li et al., 2013).

Catalysis in Chemical Reactions

Thiourea-catalyzed reactions involving indoles, similar to the core structure of “[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea,” have been developed. These reactions are significant in synthesizing valuable intermediates for further chemical transformations. This application highlights the role of thiourea in facilitating efficient and mild reaction conditions (Juste-Navarro, Marqués‐López, & Herrera, 2015).

Environmental Impact and Green Chemistry

Thiourea derivatives have significant implications in green chemistry. A study on the synthesis of symmetrical N, N'-disubstituted thiourea derivatives in water using solar energy underlines the environmental benefits and energy-saving aspects of using thiourea in chemical syntheses. This research contributes to the growing field of sustainable and eco-friendly chemical processes (Kumavat et al., 2013).

Therapeutic Potential and Pharmacological Applications

Thiourea derivatives have shown diverse therapeutic potentials, including antibacterial, anti-inflammatory, and antitumor activities. This indicates the broad spectrum of pharmacological applications for compounds structurally related to “[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea” (Hargrave, Hess, & Oliver, 1983).

properties

Product Name

[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea

Molecular Formula

C9H6Br2N4OS

Molecular Weight

378.05 g/mol

IUPAC Name

(5,7-dibromo-2-hydroxy-1H-indol-3-yl)iminothiourea

InChI

InChI=1S/C9H6Br2N4OS/c10-3-1-4-6(5(11)2-3)13-8(16)7(4)14-15-9(12)17/h1-2,13,16H,(H2,12,17)

InChI Key

FWZLGEMXULQBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)O)N=NC(=S)N)Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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